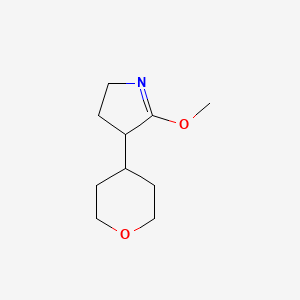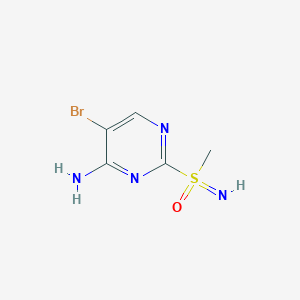
4-bromo-1H-pyrazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1H-pyrazole-5-sulfonyl chloride (4-BrP5SC) is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile reagent that can be used in a variety of chemical reactions, such as nucleophilic substitution, condensation, and cyclization reactions. 4-BrP5SC has been used in the synthesis of heterocyclic compounds, drugs, and other organic compounds. It has also been used in the preparation of pharmaceutical intermediates, such as intermediates for the synthesis of antibiotics and antifungal agents.
Applications De Recherche Scientifique
4-bromo-1H-pyrazole-5-sulfonyl chloride has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as benzimidazoles, pyridines, and quinolines. It has also been used in the synthesis of drugs, such as antifungal agents and antibiotics. It has also been used in the preparation of pharmaceutical intermediates, such as intermediates for the synthesis of antifungal agents.
Mécanisme D'action
The mechanism of action of 4-bromo-1H-pyrazole-5-sulfonyl chloride is related to its ability to act as a nucleophile in chemical reactions. It can react with an alkyl halide or an alkyl sulfonate to form a new bond. This reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an aprotic solvent, such as DMF or DMSO.
Biochemical and Physiological Effects
This compound has been found to have no acute toxicity or mutagenic effects. It has also been found to have no significant effects on the biochemical and physiological parameters of animals.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-1H-pyrazole-5-sulfonyl chloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also easy to handle and store. It is also a versatile reagent, which can be used in a variety of chemical reactions.
However, there are some limitations to the use of this compound in laboratory experiments. It is a strong oxidizing agent and can cause explosions if mishandled. It is also a corrosive compound and can cause skin and eye irritation.
Orientations Futures
There are several potential future directions for the use of 4-bromo-1H-pyrazole-5-sulfonyl chloride in scientific research. It could be used in the synthesis of new drugs, such as antifungal agents and antibiotics. It could also be used in the synthesis of new heterocyclic compounds, such as benzimidazoles, pyridines, and quinolines. It could also be used in the synthesis of new pharmaceutical intermediates, such as intermediates for the synthesis of antifungal agents. Finally, it could be used in the synthesis of new organic compounds, such as polymers and dyes.
Méthodes De Synthèse
4-bromo-1H-pyrazole-5-sulfonyl chloride can be synthesized by the reaction of this compound with an alkyl halide or an alkyl sulfonate in the presence of a base. The reaction is carried out in an aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at room temperature and is complete within a few hours. The reaction is relatively simple and can be scaled up for industrial production.
Propriétés
IUPAC Name |
4-bromo-1H-pyrazole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrClN2O2S/c4-2-1-6-7-3(2)10(5,8)9/h1H,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVDQAWIANDTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione](/img/structure/B6602974.png)
![{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride](/img/structure/B6602976.png)
![[(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B6603000.png)
![dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone](/img/structure/B6603003.png)

![rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B6603009.png)




![N'-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride](/img/structure/B6603045.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-phenylbenzoic acid](/img/structure/B6603057.png)

![methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride](/img/structure/B6603073.png)